molecular formula C14H18O2S B14316437 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione CAS No. 113729-12-7

3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione

Cat. No.: B14316437
CAS No.: 113729-12-7
M. Wt: 250.36 g/mol
InChI Key: HAZXTAZNFYHJCA-UHFFFAOYSA-N
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Description

3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione is an organic compound characterized by its unique oxolane ring structure with a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione typically involves the reaction of 3-ethyl-5-(phenylmethoxymethyl)oxolane with a sulfurizing agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thione groups under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxolane ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its thione group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione involves its interaction with biological targets through its thione group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    3-Ethyl-5-(phenylmethoxymethyl)oxolane: Lacks the thione group, making it less reactive in certain chemical reactions.

    5-(Phenylmethoxymethyl)oxolane-2-thione: Lacks the ethyl group, which may affect its steric properties and reactivity.

Uniqueness: 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione is unique due to the presence of both the ethyl group and the thione group, which confer distinct chemical and biological properties

Properties

CAS No.

113729-12-7

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

3-ethyl-5-(phenylmethoxymethyl)oxolane-2-thione

InChI

InChI=1S/C14H18O2S/c1-2-12-8-13(16-14(12)17)10-15-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3

InChI Key

HAZXTAZNFYHJCA-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1=S)COCC2=CC=CC=C2

Origin of Product

United States

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